Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate
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Overview
Description
Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate is a chemical compound with the molecular formula C19H21NO4S and a molecular weight of 359.45 g/mol . This compound is characterized by the presence of an ethyl ester group, a benzyloxycarbonylamino group, and a phenylsulfanyl group attached to a propionate backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 2-amino-3-phenylsulfanylpropionate and benzyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for peptide synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as ethyl 2-amino-3-phenylsulfanylpropionate and benzyl chloroformate share structural similarities but differ in their functional groups and reactivity.
Properties
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-2-23-18(21)17(14-25-16-11-7-4-8-12-16)20-19(22)24-13-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXQPIYHLKCTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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